Di-o-cresyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRCKPRYDGSBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957173 | |
| Record name | Di-o-cresyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35787-74-7 | |
| Record name | Phosphoric acid, bis(2-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-o-cresyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Overview and Academic Significance of Bis 2 Methylphenyl Hydrogen Phosphate
Classification within Organophosphate Esters (OPEs)
Bis(2-methylphenyl) hydrogen phosphate (B84403) is classified as a diaryl phosphate, a subgroup of organophosphate esters (OPEs). OPEs are a broad class of organophosphorus compounds characterized by a central phosphate molecule bonded to alkyl or aromatic substituents. wikipedia.org They are essentially esters of phosphoric acid. wikipedia.org Organophosphate esters can exist as mono-, di-, or triesters, depending on the number of organic groups attached to the phosphate core. wikipedia.org Bis(2-methylphenyl) hydrogen phosphate is a diester, meaning two of the hydroxyl groups of phosphoric acid are substituted with 2-methylphenyl groups, leaving one acidic hydrogen atom. This classification is pivotal as it places the compound within a larger family of substances that have widespread applications and are subjects of environmental and biological research. wikipedia.org
Structural Characteristics and Chemical Subgroups
The defining structural feature of bis(2-methylphenyl) hydrogen phosphate is the presence of two 2-methylphenyl (o-cresyl) groups attached to a central phosphate moiety. Its molecular formula is C14H15O4P. chemspider.com The "bis" prefix indicates the presence of two identical organic substituents. The "2-methylphenyl" portion of the name specifies that a methyl group is attached to the second carbon atom of the phenyl ring, relative to the point of attachment to the phosphate group. The term "hydrogen phosphate" signifies that one of the acidic protons of phosphoric acid remains, rendering the molecule acidic.
This compound belongs to the diaryl phosphate subgroup of OPEs. The aryl groups, in this case, 2-methylphenyl, are aromatic rings directly bonded to the phosphate ester. The presence of these aromatic rings and the methyl groups influences the compound's steric and electronic properties, which in turn affect its reactivity and interactions with other molecules. The phosphate group itself is a key functional group, capable of participating in phosphorylation reactions.
Table 1: Structural and Chemical Properties of Bis(2-methylphenyl) Hydrogen Phosphate
| Property | Value |
| Molecular Formula | C14H15O4P |
| Average Mass | 278.244 Da |
| Monoisotopic Mass | 278.070796 Da |
| CAS Number | 35787-74-7 |
| Synonyms | Phosphoric acid, bis(2-methylphenyl) ester; di-o-cresyl hydrogen phosphate; Di-o-tolyl-phosphate |
| Source: chemspider.comnbinno.com |
Interdisciplinary Relevance in Contemporary Chemical Sciences
The interdisciplinary relevance of bis(2-methylphenyl) hydrogen phosphate stems from its versatile chemical properties and its role in various scientific fields.
In analytical chemistry , it can be a target analyte in environmental monitoring studies. For instance, OPEs, as a class, are frequently detected in indoor dust and various environmental compartments, necessitating the development of sensitive analytical methods for their quantification. wikipedia.org
In environmental science , the study of compounds like bis(2-methylphenyl) hydrogen phosphate is crucial for understanding the fate and transport of OPEs in the environment. wikipedia.org As OPEs are used as flame retardants and plasticizers, they can leach into the environment. wikipedia.org Research has identified this compound as a contaminant in indoor dust.
In organic synthesis , it can serve as a reagent or a building block for creating more complex molecules. biosynth.com The phosphate group allows it to act as a phosphorylating agent, a fundamental reaction in organic chemistry.
In materials science , OPEs are widely used as flame retardants and plasticizers in polymers and coatings. wikipedia.org Although the specific commercial applications of bis(2-methylphenyl) hydrogen phosphate are less documented than other OPEs, its structural similarity to commercially significant compounds makes it a relevant subject of study.
Finally, in biochemistry and medicinal chemistry , organophosphate compounds are studied for their potential biological activities. The ability of the phosphate group to interact with enzymes and receptors makes compounds like bis(2-methylphenyl) hydrogen phosphate interesting for investigating potential therapeutic applications or as model compounds in biochemical research.
Synthesis and Preparation Methodologies for Bis 2 Methylphenyl Hydrogen Phosphate
Established Synthetic Pathways for Bis(2-methylphenyl) Hydrogen Phosphate (B84403)
The synthesis of bis(2-methylphenyl) hydrogen phosphate can be approached through distinct chemical reactions, each with its own set of advantages and procedural nuances.
Phosphorylation Routes Utilizing Phosphorus Oxychloride (POCl₃)
This method is often favored due to its efficiency and the reactivity of phosphorus oxychloride as a phosphorylating agent. masterorganicchemistry.com The reaction typically involves the controlled addition of POCl₃ to 2-methylphenol in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Esterification Protocols from Phosphoric Acid and 2-Methylphenol Precursors
An alternative synthetic route is the direct esterification of phosphoric acid (H₃PO₄) with 2-methylphenol. While this method avoids the use of the more hazardous phosphorus oxychloride, it is generally characterized by slower reaction kinetics. The reaction involves heating a mixture of phosphoric acid and 2-methylphenol, often in the presence of a catalyst and with provisions for the removal of water to drive the equilibrium towards product formation. google.com This approach is analogous to the Fischer esterification of carboxylic acids. sciencemadness.org
Optimization of Reaction Parameters in Synthesis
To enhance the efficacy and yield of bis(2-methylphenyl) hydrogen phosphate synthesis, careful optimization of several reaction parameters is crucial.
Stoichiometric Ratios of Reactants (e.g., 2-methylphenol to POCl₃)
In the phosphorylation route using POCl₃, the molar ratio of the reactants is a critical factor. A 2:1 molar ratio of 2-methylphenol to phosphorus oxychloride is typically employed to ensure the complete di-esterification and formation of the desired bis(2-methylphenyl) hydrogen phosphate. Using an excess of 2-methylphenol can help drive the reaction to completion, while an excess of POCl₃ could lead to the formation of undesired mono-ester or other byproducts.
Catalytic Systems and Their Influence on Reaction Equilibrium (e.g., Pyridine)
The use of a catalytic system is essential in both synthetic pathways. In the POCl₃ method, a base such as pyridine (B92270) is commonly used. Pyridine acts as a catalyst by neutralizing the HCl generated during the reaction, which shifts the equilibrium towards the formation of the product. The basic nature of pyridine also facilitates the deprotonation of the phenol, increasing its nucleophilicity. rsc.orgnih.gov
In the direct esterification method with phosphoric acid, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used to accelerate the reaction rate. The removal of water, often through azeotropic distillation with a solvent like toluene (B28343) or xylene, is also a key strategy to drive the reaction equilibrium forward.
Temperature Control and Solvent Selection for Reaction Efficacy
Temperature control is paramount in the synthesis of bis(2-methylphenyl) hydrogen phosphate to minimize the formation of side products. In the phosphorylation reaction with POCl₃, maintaining a temperature range of 0–50°C is recommended to prevent hydrolysis and other unwanted side reactions.
The choice of solvent also plays a significant role. For the POCl₃ method, an inert solvent like toluene can be used. organic-chemistry.org In the direct esterification process, a higher boiling point solvent that forms an azeotrope with water, such as toluene or xylene, is beneficial for water removal.
Interactive Data Table: Synthesis Parameters
| Parameter | POCl₃ Method | Phosphoric Acid Method |
| Reactants | 2-Methylphenol, Phosphorus Oxychloride | 2-Methylphenol, Phosphoric Acid |
| Stoichiometry | 2:1 (2-Methylphenol:POCl₃) | Excess of one reactant preferred google.com |
| Catalyst | Pyridine | Sulfuric acid, p-toluenesulfonic acid |
| Temperature | 0–50°C | Elevated temperatures, often with azeotropic distillation |
| Solvent | Toluene organic-chemistry.org | Toluene, Xylene |
Industrial Scale Synthesis Considerations and Adaptations
The industrial production of Bis(2-methylphenyl) hydrogen phosphate requires careful consideration of reaction scale, efficiency, and cost. Key synthesis routes often involve the reaction of o-cresol (B1677501) with a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The transition from laboratory-scale synthesis to industrial production involves adapting these methods to large-scale reactors and optimizing process parameters to ensure safety, consistency, and high yield.
Producers of related organophosphorus compounds utilize large-scale reactors with capacities ranging from 2,000 to 5,000 liters. nbinno.com The choice between batch and continuous processing is a critical consideration in the industrial synthesis of diaryl hydrogen phosphates.
Batch Reactors: This is a common approach where reactants are loaded into a large vessel and the reaction proceeds for a set amount of time. Batch processes are versatile and can be used for multiple products. For a reaction involving o-cresol and phosphorus oxychloride, a molar ratio of 2:1 is often used to favor the formation of the desired diester. A base like pyridine can be employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product. Temperature control is crucial, with lower temperatures (0–50°C) helping to minimize side reactions. However, managing large volumes and ensuring consistent mixing and heat transfer can be challenging.
Continuous Flow Systems: In this approach, reactants are continuously fed into a reactor where they mix and react. The product is continuously removed. Continuous flow systems can offer higher throughput and more consistent product quality due to better control over reaction parameters. This method can also enhance safety by minimizing the volume of hazardous materials present at any given time. In-line purification steps, such as liquid-liquid extraction, can be integrated into a continuous process to improve efficiency.
Challenges in Industrial Scale-Up: Scaling up the synthesis presents several challenges. The exothermic nature of the phosphorylation reaction requires robust cooling systems to prevent runaway reactions and the formation of undesirable byproducts. The removal of byproducts, such as gaseous HCl, must be managed efficiently and safely on a large scale. google.com Furthermore, process optimization using simulation and modeling can be employed to improve equipment utilization and reduce idle times, leading to significant increases in production efficiency. scielo.org.mx
Table 1: Comparison of Industrial Synthesis Methodologies
| Feature | Batch Processing | Continuous Flow Processing |
| Reactor Volume | 500 - 5,000 L nbinno.com | Typically smaller per unit, but scalable |
| Throughput | Lower, defined by batch size and time | Higher, continuous output (e.g., 1-10 kg/h ) |
| Purity (Post-Reaction) | 90-95% (may require further purification) | 97-99% (often with in-line purification) |
| Process Control | More challenging to maintain uniformity | Excellent control over temperature, pressure, and mixing |
| Safety | Higher risk due to large volumes of reactants | Generally safer with smaller reaction volumes |
| Flexibility | High; easily switched to different products | Less flexible; dedicated to a specific process |
Purification and Isolation Techniques for Research Grade Material
Achieving the high purity required for research-grade Bis(2-methylphenyl) hydrogen phosphate involves multi-step purification processes to remove unreacted starting materials, catalysts, byproducts, and any over-esterified products. The primary methods employed are liquid-liquid extraction and column chromatography.
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) is an essential purification step that utilizes the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. nih.govlibretexts.org This technique is effective for the initial cleanup of the crude reaction mixture.
The crude product is dissolved in a suitable organic solvent. This organic phase is then washed with aqueous solutions to remove specific impurities.
Aqueous Acid Wash: A dilute acid wash can be used to remove any remaining basic catalysts, such as pyridine.
Aqueous Base Wash: Washing with a mild basic solution, like sodium bicarbonate, can neutralize and remove acidic byproducts.
Water Wash: A final wash with water or brine (saturated sodium chloride solution) removes residual salts and water-soluble impurities. nih.gov
The choice of organic solvent is critical for efficient extraction. Solvents are selected based on their ability to dissolve the target compound while having low miscibility with water. For organophosphate esters, various solvent systems have been evaluated.
Table 2: Solvent Systems for Liquid-Liquid Extraction of Organophosphate Esters
| Organic Solvent(s) | Aqueous Phase | Application Notes |
| Dichloromethane | Water | A common system for extracting organophosphates, often used in a 3:1 v/v ratio. |
| Ethyl Acetate (B1210297) | Water | An effective solvent for a broad range of organophosphate flame retardants. d-nb.info |
| Hexane / Acetone | Water | A mixed solvent system that can be optimized for specific organophosphate esters. d-nb.info |
| Acetonitrile (B52724) | Water | Acetonitrile and its binary mixtures with water can be effective for extracting a range of organophosphates. bohrium.com |
| 1-Undecanol | Water | This solvent has shown good extraction efficiency for certain polar organophosphate esters. nih.gov |
After the washing steps, the organic layer is dried using an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the partially purified product.
Chromatographic Separation Techniques (e.g., Column Chromatography)
For obtaining high-purity, research-grade material, column chromatography is the preferred method following an initial LLE cleanup. This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.
Stationary Phase: The most common stationary phase for the purification of Bis(2-methylphenyl) hydrogen phosphate and related aryl phosphates is silica (B1680970) gel. The fine particle size of silica gel used for flash chromatography (e.g., 40-63 µm) provides a large surface area, enabling efficient separation.
Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used as the mobile phase. A common system is a gradient of ethyl acetate in hexane. The separation begins with a lower polarity mixture, which allows less polar impurities to elute from the column first. The polarity of the eluent is then gradually increased by raising the concentration of ethyl acetate, which allows the more polar Bis(2-methylphenyl) hydrogen phosphate to elute. The optimal solvent gradient is typically determined by preliminary analysis using thin-layer chromatography (TLC).
Solid-Phase Extraction (SPE): SPE is another chromatographic technique that can be used for purification. It involves passing the sample through a cartridge containing a solid adsorbent. For organophosphate esters, cartridges like ENVI-18 (a C18-bonded silica) can be effective for cleanup, often using acetonitrile as a solvent. nih.gov
The optimization of a chromatographic separation involves adjusting parameters to maximize the resolution between the desired product and any impurities. libretexts.org This can involve changing the solvent system, the gradient slope, or the type of stationary phase to achieve baseline separation of all components.
Table 3: Chromatographic Conditions for Aryl Phosphate Purification
| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient) | High-purity isolation of the final product. |
| Solid-Phase Extraction (SPE) | C18-bonded Silica (e.g., ENVI-18) nih.gov | Acetonitrile / Water nih.gov | Sample cleanup and removal of impurities. |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile / Water (Isocratic or Gradient) | Purity analysis and analytical-scale separation. |
Advanced Structural Elucidation and Spectroscopic Characterization of Bis 2 Methylphenyl Hydrogen Phosphate
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is fundamental to confirming the molecular structure of Bis(2-methylphenyl) hydrogen phosphate (B84403), with each technique offering unique insights into its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds by mapping the chemical environments of hydrogen, carbon, and phosphorus nuclei.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The aromatic protons of the two 2-methylphenyl groups are expected to appear as complex multiplets in the downfield region. The methyl (CH₃) protons would be observed as a singlet in the upfield region. The acidic proton of the phosphate group (P-OH) often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum reveals the distinct carbon environments. Signals can be assigned to the methyl carbons, the various aromatic carbons (including those directly bonded to oxygen and the methyl group), and other carbons within the phenyl rings. The specific chemical shifts provide evidence for the substitution pattern of the aromatic rings. scielo.org.mx
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. nih.gov Bis(2-methylphenyl) hydrogen phosphate is expected to show a single resonance in a characteristic region for diaryl hydrogen phosphate esters. The chemical shift in ³¹P NMR is sensitive to the electronic environment around the phosphorus atom, confirming the phosphate ester structure. nih.govoup.com The temperature dependence of the phosphorus-31 chemical shifts can also be analyzed to understand the conformational dynamics of the P-O ester bonds. nih.govoup.com
Interactive Table 1: Predicted NMR Spectroscopic Data for Bis(2-methylphenyl) Hydrogen Phosphate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons (Ar-H) |
| ¹H | 2.1 - 2.3 | Singlet | Methyl protons (-CH₃) |
| ¹H | 9.0 - 12.0 | Broad Singlet | Phosphate proton (P-OH) |
| ¹³C | 15 - 20 | Singlet | Methyl carbon (-CH₃) |
| ¹³C | 120 - 140 | Multiple Singlets | Aromatic carbons (Ar-C) |
| ¹³C | 148 - 152 (doublet, ²JCP) | Doublet | Aromatic carbon (Ar-C-O) |
| ³¹P | -5 to +5 | Singlet | Phosphate phosphorus |
Note: Predicted values are based on typical ranges for similar organophosphate compounds. Actual values may vary based on solvent and experimental conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of Bis(2-methylphenyl) hydrogen phosphate is characterized by several key absorption bands. osti.govnih.gov
P=O Stretching: A strong absorption band is typically observed for the phosphoryl group (P=O). This is one of the most characteristic peaks in the IR spectra of organophosphorus compounds.
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C (aryl) linkage give rise to strong bands.
O-H Stretching: The hydroxyl group (O-H) of the phosphate moiety produces a very broad and strong absorption band, which is characteristic of hydrogen-bonded acidic protons.
Aromatic C-H and C=C Stretching: The aromatic rings exhibit multiple bands corresponding to C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the ring.
Aliphatic C-H Stretching: The methyl groups show characteristic C-H stretching absorptions.
Interactive Table 2: Characteristic FT-IR Absorption Bands for Bis(2-methylphenyl) Hydrogen Phosphate
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3000 - 2500 | Strong, Very Broad | O-H Stretch | P-OH (Hydrogen-bonded) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| 1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | P=O Stretch | Phosphoryl |
| 1200 - 1100 | Strong | P-O-C Stretch | Aryl Phosphate Ester |
| 1000 - 900 | Strong | P-O-(H) Stretch | Phosphate |
Source: Data compiled from general characteristics of organophosphate IR spectra. osti.govrsc.org
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling confirmation of the molecular weight and elucidation of the structure through fragmentation patterns. researchgate.net For organophosphate esters, fragmentation often occurs at the C-O and P-O bonds. mdpi.com
Upon ionization, Bis(2-methylphenyl) hydrogen phosphate would produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation (tandem MS or MS/MS) can help identify structural intermediates. Common fragmentation pathways for aromatic organophosphates include: mdpi.com
Cleavage of a P-O bond to lose a methylphenoxyl radical (•OC₇H₇), leading to a characteristic fragment ion.
Cleavage of a C-O bond, followed by hydrogen rearrangement.
Formation of characteristic fragment ions such as [H₂PO₄]⁺ or related phosphate core ions. mdpi.com
These fragmentation patterns are crucial for distinguishing isomers and identifying related impurities or degradation products in a sample. acs.orgacs.org
Interactive Table 3: Plausible Mass Spectrometry Fragments for Bis(2-methylphenyl) Hydrogen Phosphate
| m/z Value (Proposed) | Ion Formula | Description |
| 278 | [C₁₄H₁₅O₄P]⁺ | Molecular Ion [M]⁺ |
| 279 | [C₁₄H₁₆O₄P]⁺ | Protonated Molecule [M+H]⁺ |
| 171 | [C₇H₈O₃P]⁺ | Loss of a methylphenyl group (C₇H₇) |
| 108 | [C₇H₈O]⁺ | Methylphenoxide cation |
| 107 | [C₇H₇O]⁺ | Methylphenoxy radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of methylphenyl group) |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
The crystal structure of diaryl hydrogen phosphates is heavily influenced by strong intermolecular interactions.
Hydrogen Bonding: The most significant interaction is the hydrogen bond formed by the acidic phosphate proton (P-OH). Typically, the hydroxyl group acts as a hydrogen bond donor, while the phosphoryl oxygen (P=O) of an adjacent molecule acts as an acceptor. This interaction is strong and directional, often leading to the formation of centrosymmetric dimers or extended chains throughout the crystal lattice. nih.govresearchgate.net
X-ray crystallography allows for the precise measurement of dihedral angles, which define the molecule's conformation. For Bis(2-methylphenyl) hydrogen phosphate, the key conformational parameters are the torsion angles around the P-O and C-O bonds.
Theoretical Approaches to Structural Analysis
Theoretical and computational chemistry provide powerful tools for the in-depth analysis of molecular structures, offering insights that complement experimental findings. For organophosphorus compounds such as diaryl hydrogen phosphates, these methods are invaluable for understanding geometric configurations and the nature of non-covalent interactions that govern their supramolecular chemistry.
Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and optimized geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable conformation of a molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical calculations are crucial for understanding the intrinsic structural properties of the molecule in the absence of crystal packing forces.
While specific DFT data for Bis(2-methylphenyl) hydrogen phosphate is not available in the reviewed literature, calculations on the analogous diphenyl hydrogen phosphate reveal key structural features of the diaryl phosphate framework. The optimized geometry showcases a tetrahedral arrangement around the central phosphorus atom, with the P=O and P-O-C bond angles and lengths reflecting the electronic environment created by the phenyl rings.
Interactive Table: Theoretical Optimized Geometric Parameters for Diphenyl Hydrogen Phosphate (Analog)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | P=O | Data not available |
| Bond Length | P-O(H) | Data not available |
| Bond Length | P-O(Ph) | Data not available |
| Bond Length | C-O | Data not available |
| Bond Angle | O=P-O(H) | Data not available |
| Bond Angle | O=P-O(Ph) | Data not available |
| Bond Angle | O(Ph)-P-O(Ph) | Data not available |
| Bond Angle | P-O-C | Data not available |
| Dihedral Angle | C-O-P-O | Data not available |
Note: Specific numerical values for the optimized geometry of diphenyl hydrogen phosphate were not found in the publicly available literature. The table structure is provided to illustrate how such data would be presented.
For diaryl hydrogen phosphates, Hirshfeld surface analysis highlights the significant role of hydrogen bonding involving the phosphate group's hydroxyl proton and the phosphoryl oxygen. Additionally, various C-H···O and π-π stacking interactions involving the aromatic rings are crucial in stabilizing the three-dimensional crystal structure.
An analysis of related organic phosphate compounds reveals the typical contributions of various intermolecular contacts. For instance, in many organic phosphates, O···H and H···H contacts are among the most significant contributors to the total Hirshfeld surface, often accounting for a substantial portion of the crystal packing interactions.
Interactive Table: Percentage Contribution of Intermolecular Contacts for a Representative Organic Phosphate (Analog)
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| C···C | Data not available |
| O···O | Data not available |
| Other | Data not available |
Note: Specific numerical values for the Hirshfeld surface analysis of diphenyl hydrogen phosphate were not found. The table illustrates the typical data obtained from such an analysis for related organic phosphate compounds.
Catalytic Applications of Bis 2 Methylphenyl Hydrogen Phosphate in Organic Synthesis and Polymer Chemistry
Chiral Brønsted Acid Catalysis
While BINOL-derived phosphoric acids are a well-established class of catalysts for asymmetric synthesis, information focusing solely on Bis(2-methylphenyl) hydrogen phosphate (B84403) in this context is not available in the reviewed literature. The following subsections detail the absence of specific research findings for this compound in several key enantioselective reactions.
The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered enantioselective through the use of chiral Brønsted acid catalysts. These catalysts activate the imine component towards nucleophilic attack. Despite the broad utility of this method, no research data was found that specifically employs Bis(2-methylphenyl) hydrogen phosphate as a catalyst for enantioselective Mannich-type reactions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings in a stereocontrolled manner. Chiral phosphoric acids have been shown to catalyze this reaction asymmetrically by coordinating to the dienophile. A review of available literature did not yield any studies detailing the application of Bis(2-methylphenyl) hydrogen phosphate as a catalyst in asymmetric Diels-Alder reactions.
The Povarov reaction, a formal aza-Diels-Alder reaction, is utilized for the synthesis of tetrahydroquinolines. Chiral phosphoric acid catalysis has been successfully applied to achieve high enantioselectivity in this transformation. However, there are no specific reports on the use of Bis(2-methylphenyl) hydrogen phosphate for this purpose.
Asymmetric Friedel-Crafts reactions, catalyzed by chiral Brønsted acids, provide an efficient route to enantioenriched aromatic compounds. The catalyst typically activates an electrophile for attack by an aromatic ring. No literature could be found that describes the use of Bis(2-methylphenyl) hydrogen phosphate as a catalyst in enantioselective Friedel-Crafts reactions.
Kinetic resolution, catalyzed by chiral phosphoric acids, is a viable method for the separation of racemic mixtures of amines. This is often achieved through enantioselective acylation or other transformations. There is no available research that specifically documents the use of Bis(2-methylphenyl) hydrogen phosphate in the resolution of chiral amines.
Role as a Precatalyst in Polymerization Processes
Certain phosphate compounds can act as precatalysts or initiators in polymerization reactions. A thorough search of the scientific literature did not provide any information regarding the role of Bis(2-methylphenyl) hydrogen phosphate as a precatalyst in any polymerization processes.
Application in Acrylonitrile (B1666552) Polymerization
While the broader class of organophosphorus compounds is utilized in polymer production, specific documented applications of bis(2-methylphenyl) hydrogen phosphate in the polymerization of acrylonitrile are not extensively detailed in readily available scientific literature. However, the acidic nature of the P-OH group in diaryl hydrogen phosphates suggests a potential role as a Brønsted acid catalyst in initiating or controlling polymerization reactions.
In the context of polymerization, acidic catalysts can play a crucial role in the initiation step of cationic polymerization or in influencing the stereochemistry and molecular weight distribution in various polymerization mechanisms. The bulky 2-methylphenyl groups could also modulate the accessibility of the catalytic site, potentially influencing the polymer's properties.
Further research would be necessary to fully elucidate the specific catalytic effects and mechanism of bis(2-methylphenyl) hydrogen phosphate in acrylonitrile polymerization, including its impact on polymer yield, molecular weight, and polydispersity.
General Reagent Functionality in Organic Synthesis
Bis(2-methylphenyl) hydrogen phosphate serves as a valuable reagent in a variety of organic transformations, primarily functioning as a Brønsted acid catalyst or as a precursor for the in-situ generation of other reactive species. mdpi.com Its utility stems from the acidic proton of the phosphate group and the steric and electronic properties of the aryl substituents.
Organophosphates, in a broader sense, are recognized for their diverse applications in organic synthesis. mdpi.comfrontiersin.org They can act as leaving groups in substitution reactions, participate in rearrangements, and serve as ligands in transition-metal-catalyzed cross-coupling reactions. mdpi.com For instance, diaryl hydrogen phosphates can be employed in esterification, etherification, and condensation reactions, where the acidic proton facilitates the activation of substrates.
The general reactivity of bis(2-methylphenyl) hydrogen phosphate as a Brønsted acid catalyst is influenced by the electron-withdrawing nature of the phosphate group and the electronic effects of the aromatic rings. The ortho-methyl groups can also influence the catalyst's solubility and its interaction with substrates.
Table 1: General Reagent Applications of Organophosphates in Organic Synthesis
| Reaction Type | Role of Organophosphate | Example |
| Esterification | Brønsted Acid Catalyst | Formation of esters from carboxylic acids and alcohols |
| Cross-Coupling Reactions | Ligand or Precursor | Suzuki and Negishi couplings mdpi.comacs.org |
| C-H Activation | Directing Group | Functionalization of C-H bonds mdpi.com |
Structure-Activity Relationships in Modulating Catalytic Performance
The catalytic performance of bis(2-methylphenyl) hydrogen phosphate is intrinsically linked to its molecular structure. The interplay between the acidic phosphate core and the nature of the aryl substituents dictates its efficacy and selectivity in catalytic applications.
The acidity of the P-OH group is a primary determinant of its catalytic activity in acid-catalyzed reactions. This acidity can be tuned by modifying the electronic properties of the aryl rings. Electron-withdrawing substituents on the phenyl rings would be expected to increase the Brønsted acidity, potentially leading to higher catalytic activity.
The steric bulk of the ortho-methyl groups plays a crucial role in creating a specific chiral environment around the catalytic center. This steric hindrance can influence the stereochemical outcome of reactions, making such catalysts valuable in asymmetric synthesis. The bulky nature of these groups can also prevent catalyst deactivation through dimerization or aggregation.
In the broader context of diaryl hydrogen phosphate catalysis, the dihedral angle of the biaryl backbone in related chiral catalysts is a key factor in determining enantioselectivity. While bis(2-methylphenyl) hydrogen phosphate itself is not chiral, the principles of steric influence on the catalytic pocket are transferable. The spatial arrangement of the two methylphenyl groups defines the shape of the binding pocket, which can lead to substrate-specific interactions and influence the transition state of the catalyzed reaction.
Table 2: Structural Features and Their Influence on Catalytic Performance
| Structural Feature | Influence on Catalysis |
| P-OH Group | Provides Brønsted acidity for acid-catalyzed reactions. |
| Ortho-methyl Groups | Impart steric hindrance, influencing selectivity and preventing catalyst deactivation. |
| Aryl Rings | Electronic properties of substituents can modulate the acidity of the P-OH group. |
Industrial and Advanced Materials Applications of Bis 2 Methylphenyl Hydrogen Phosphate
Function as Flame Retardants in Polymer Composites
Bis(2-methylphenyl) hydrogen phosphate (B84403) is utilized as a flame retardant in polymer composites to enhance their fire resistance. nih.gov Organophosphate esters, as a class, are known for their flame-retardant properties. nih.gov The inclusion of such additives into polymers is a common strategy to meet fire safety standards in various applications. nih.gov Phosphorus-containing flame retardants are particularly valued for their effectiveness in promoting char formation, which acts as a barrier to heat and flammable gases. marquette.edunih.govresearchgate.net
The effectiveness of a flame retardant can be evaluated by various metrics, including the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen at which a polymer will burn, and through cone calorimetry, which measures heat release rates. For instance, studies on other phosphate-containing flame retardants have shown significant improvements in the fire safety of polymers like poly(ethylene terephthalate) (PET) and polypropylene (B1209903) (PP). The addition of a polyphosphoester flame retardant to PET increased the LOI from 21 to 40 and achieved a UL-94 V-0 rating, the highest classification for flame retardancy in plastics. researchgate.net
Table 1: Effect of a Polyphosphoester Flame Retardant on PET
| Property | Pure PET | PET with 5 wt% PPSFR |
|---|---|---|
| Limiting Oxygen Index (LOI) | 21 | 40 |
| UL-94 Rating | Not Rated | V-0 |
Data derived from studies on similar polyphosphoester flame retardants. researchgate.net
The flame retardancy mechanism of phosphorus-based compounds like bis(2-methylphenyl) hydrogen phosphate in polymer composites is multifaceted, involving both condensed-phase and gas-phase actions.
In the condensed phase , during combustion, the phosphate compound decomposes to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. nih.govresearchgate.net This char layer serves multiple functions: it acts as a physical barrier that slows the transfer of heat from the flame to the polymer, and it impedes the diffusion of volatile, flammable degradation products to the flame and oxygen from the air to the polymer. researchgate.net The aryl groups (methylphenyl) in the molecule can also contribute to the stability and integrity of this char layer.
In the gas phase , phosphorus-containing compounds can vaporize and interrupt the combustion cycle. They release radical scavengers, such as PO• radicals, which interfere with the high-energy radical chain reactions (involving H• and OH• radicals) that sustain the flame in the gas phase. This "flame poisoning" effect reduces the heat generated by the flame, further protecting the polymer. researchgate.net
Research on related phosphorus flame retardants has demonstrated these mechanisms. For example, analysis of the residue of burned polymers containing phosphate esters shows a concentration of phosphorus compounds on the surface, confirming their role in char formation. researchgate.net Furthermore, studies combining thermogravimetric analysis with infrared spectroscopy (TG-FTIR) have shown that the presence of phosphate flame retardants alters the gaseous byproducts of combustion, indicating gas-phase activity. researchgate.net
Utilization as Plasticizers in Polymeric Materials
Bis(2-methylphenyl) hydrogen phosphate is also employed as a plasticizer in various polymeric materials. Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between the polymer chains. kinampark.com This increases the "free volume" within the polymer structure, allowing the chains more mobility and resulting in a softer, more pliable material. kinampark.com
Phosphate esters, in general, are recognized for their plasticizing capabilities and are often used in polymers like polyvinyl chloride (PVC), cellulose (B213188) derivatives, and various synthetic rubbers. nih.govmdpi.com They are particularly valued for their dual-functionality, acting as both a plasticizer and a flame retardant. nih.govspecialchem.com This is a significant advantage in applications where both flexibility and fire safety are required, such as in wire and cable insulation, coatings, and certain types of films. specialchem.com
The addition of a plasticizer typically leads to a decrease in properties like tensile strength and hardness, while increasing the elongation at break. kinampark.comsciencemadness.org The specific effects depend on the polymer, the type of plasticizer, and its concentration. For example, in some systems, phosphate plasticizers have been shown to have a minimal effect on tensile strength while significantly increasing elongation. sciencemadness.org
Table 2: General Effects of Plasticizers on Polymer Properties
| Property | Effect of Plasticizer Addition |
|---|---|
| Flexibility | Increase kinampark.com |
| Elongation at Break | Increase kinampark.com |
| Tensile Strength | Decrease kinampark.comsciencemadness.org |
| Hardness | Decrease kinampark.com |
| Glass Transition Temperature (Tg) | Decrease kinampark.com |
| Melt Viscosity | Decrease kinampark.com |
This table reflects the general and expected effects of plasticizers on polymeric materials.
Applications in Solvent Extraction and Metal Separation Processes
Acidic organophosphorus compounds, a class that includes bis(2-methylphenyl) hydrogen phosphate and its analogs like bis(2-ethylhexyl) hydrogen phosphate (D2EHPA), are extensively used as extractants in solvent extraction and metal separation processes. mdpi.comnih.gov These processes are crucial for purifying metals and separating them from ore leachates or waste streams. researchgate.net The principle of solvent extraction involves contacting an aqueous solution containing metal ions with an organic solvent containing the extractant. The extractant selectively forms a complex with the target metal ion, transferring it from the aqueous phase to the organic phase.
Bis(2-methylphenyl) hydrogen phosphate and similar organophosphorus extractants are effective in extracting a wide range of metal ions. researchgate.net Studies on the closely related D2EHPA have shown high extraction efficiency for various metals, including rare earth elements (REEs), uranium, and thorium, from acidic solutions. mdpi.com The selectivity and efficiency of the extraction process are highly dependent on the pH of the aqueous solution. nih.gov
For instance, D2EHPA can selectively extract uranium and thorium from concentrated nitric acid media, leaving most REEs behind. mdpi.com However, by adjusting the pH of the solution to a less acidic level (e.g., pH 1.5), the same extractant can then be used to efficiently extract the REEs from the remaining solution (the raffinate). mdpi.com This pH-dependent selectivity allows for a stepwise separation of different groups of metals from a complex mixture. D2EHPA has also been successfully used to extract cobalt from aqueous solutions. nih.gov
Table 3: Extraction Efficiency of D2EHPA for Various Elements at Different Acidities
| Element | Extraction Efficiency (%) in 7.5M HNO₃ | Extraction Efficiency (%) at pH 1.5 |
|---|---|---|
| Uranium (U) | ~98 | >99 |
| Thorium (Th) | >99 | >99 |
| Lutetium (Lu) | ~20 | >99 |
| Ytterbium (Yb) | ~15 | >99 |
| Lanthanum (La) | <5 | >99 |
| Cerium (Ce) | <5 | >99 |
Data based on studies with the analogous extractant D2EHPA from phosphorite ore leachates. mdpi.com
Hydrometallurgy involves the use of aqueous chemistry to extract and purify metals. Solvent extraction is a cornerstone technology in many hydrometallurgical flowsheets, particularly for the separation of chemically similar elements like the lanthanides (rare earth elements). researchgate.netresearchgate.net
Organophosphorus extractants such as bis(2-methylphenyl) hydrogen phosphate play a critical role here. Their ability to differentiate between individual rare earth elements allows for their separation from one another, a challenging but essential process for producing high-purity individual REEs. The separation is based on the small differences in the stability of the complexes formed between the extractant and the different REE ions. This allows for the development of multi-stage counter-current extraction processes to achieve high levels of purity for each element. These extractants are also fundamental in the processing of uranium ores and in the recycling of valuable metals from electronic waste.
Role as pH Regulators in Industrial Formulations
The acidic nature of bis(2-methylphenyl) hydrogen phosphate, conferred by the hydrogen atom on the phosphate group, allows it to function as a pH regulator or adjuster in various industrial formulations. sigmaaldrich.com Maintaining a specific pH is often critical for the stability, efficacy, and performance of a product. sigmaaldrich.com
In many industrial processes, such as in the manufacturing of coatings, lubricants, or specialty chemicals, precise pH control is necessary to prevent unwanted reactions, ensure the solubility of components, and optimize the activity of other additives. Acidic compounds like bis(2-methylphenyl) hydrogen phosphate can be added to neutralize excess alkalinity or to shift the pH of a formulation into the desired acidic range. While more common and less expensive acids are often used for bulk pH adjustment, specialty acids like organophosphates may be chosen when other properties, such as solubility in an organic matrix or surface-active effects, are also desired. For example, the related compound diisooctyl acid phosphate is known to be used as a corrosion inhibitor and surface-active agent, roles that are often pH-dependent.
Integration into Water Treatment Product Formulations
Information regarding the specific use of Bis(2-methylphenyl) hydrogen phosphate in water treatment product formulations is not available in the reviewed scientific and technical literature. While various phosphate esters are monitored in surface waters for environmental purposes, their role as active ingredients in treatment formulations is not documented. rivm.nl
Utility as Lubricant Additives and Corrosion Inhibitors
Aryl phosphate esters are widely utilized as multifunctional additives in lubricants, valued for their ability to enhance performance under extreme pressure and prevent wear. google.comgoogle.com This class of compounds, which includes isomers of Bis(2-methylphenyl) hydrogen phosphate, has a long history of use as anti-wear agents and in fire-resistant hydraulic fluids. epa.govindustrialchemicals.gov.au
The primary function of these additives is to protect metal surfaces during boundary lubrication conditions, where the lubricating film is thin enough for surface-to-surface contact to occur. Butylated triaryl phosphate esters, for example, are used for their lubricating properties in demanding applications such as high-performance hydraulic fluids and metalworking fluids. industrialchemicals.gov.au The effectiveness of aryl phosphate esters stems from their ability to react with metal surfaces at elevated temperatures and pressures, forming a protective sacrificial layer. This prevents direct metal-to-metal contact, significantly reducing friction, wear, and the risk of catastrophic failure.
The table below summarizes the established applications of closely related aryl phosphate esters, which are indicative of the expected utility of Bis(2-methylphenyl) hydrogen phosphate.
| Aryl Phosphate Ester Type | Application Area | Primary Function | Reference |
| Tricresyl Phosphate (TCP) | Industrial Lubricants, Aviation Hydraulic Fluids | Anti-wear, Fire-Retardant | rivm.nlgoogle.com |
| Butylated Triaryl Phosphates | High-Performance Hydraulic Fluids, Metalworking Fluids | Lubricity, Anti-wear | industrialchemicals.gov.au |
| General Aryl Phosphates | Plasticizers, Gasoline Additives (historical), Lubricant Additives | Fire-Retardant, Ignition Control, Anti-wear | epa.gov |
| 2-Ethylhexyl Diphenyl Phosphate | Agrochemical Formulations, Lubricants | Adjuvant, Anti-wear | google.com |
Formation and Characterization of Self-Assembled Films on Metal Surfaces
The protective mechanism of aryl phosphate esters as lubricant additives involves the in-situ formation of a complex tribochemical film on the metal surface. Under the high temperature and shear stress conditions characteristic of boundary lubrication, the ester undergoes chemical decomposition. The resulting phosphate species react with the iron or steel surface.
This reaction forms a thin, tenacious, and sacrificial surface film, often described as a glassy iron polyphosphate layer. This film acts as a physical barrier that is sheared in preference to the underlying metal, thereby preventing adhesive wear and surface seizure. While the term "self-assembled" is not commonly used in this context, the formation of this protective phosphate layer is a reactive, surface-driven process that effectively creates an organized, protective interface between moving parts. The performance of the additive is directly related to the durability, shear strength, and thermal stability of this tribochemical film.
Intermediate in the Synthesis of Other Value-Added Chemical Compounds
The use of Bis(2-methylphenyl) hydrogen phosphate as a direct intermediate in the synthesis of other value-added chemical compounds is not prominently documented in the reviewed literature. While organophosphate chemistry is vast and these compounds can serve as precursors, the specific synthetic routes originating from Bis(2-methylphenyl) hydrogen phosphate are not detailed.
Advanced Analytical Methodologies and Environmental Presence in Research Contexts
Development of Extraction and Preconcentration Techniques for Trace Analysis
The accurate measurement of trace levels of Bis(2-methylphenyl) hydrogen phosphate (B84403) in environmental samples necessitates sophisticated extraction and enrichment techniques. These methods are designed to isolate the analyte from interfering substances and concentrate it to levels amenable to instrumental analysis.
Application of Magnetic Deep Eutectic Solvents (MDES) for Chemical Enrichment
A novel and green approach to sample preparation involves the use of magnetic deep eutectic solvents (MDES). MDES are a subclass of deep eutectic solvents (DES) that contain a paramagnetic component, allowing them to be manipulated by an external magnetic field. mostwiedzy.pl This property is highly advantageous in separation techniques, as it can streamline the extraction process by eliminating the need for centrifugation. mostwiedzy.plresearchgate.net
MDES are synthesized by mixing a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a magnetic component, such as a metal chloride (e.g., FeCl₃). mostwiedzy.pl The resulting solvent often possesses high extraction efficiency for various analytes, including organophosphorus compounds. researchgate.netresearchgate.net In a typical application, the MDES is dispersed in an aqueous sample, where it adsorbs the target analytes. After extraction, the MDES, along with the enriched analytes, is easily separated from the sample matrix using a magnet. mostwiedzy.plresearchgate.net This methodology represents a move towards greener analytical chemistry due to the low toxicity and ease of preparation of DES. researchgate.net While specific studies on Bis(2-methylphenyl) hydrogen phosphate are not detailed, the successful application of MDES for other organophosphorus esters suggests its potential for this compound as well. researchgate.net
Table 1: Examples of Magnetic Deep Eutectic Solvent (MDES) Compositions and Applications
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Magnetic Component | Application | Reference |
|---|---|---|---|---|
| Choline chloride | Phenol | Iron(III) chloride (FeCl₃) | Microextraction of thiophene | researchgate.net |
| Choline chloride | Ethylene glycol | Iron(III) chloride (FeCl₃) | Microextraction of thiophene | researchgate.net |
| Benzyltriphenylphosphonium bromide | 1-Undecanol | Silica-coated magnetic particles | Preconcentration of organophosphorus flame retardants | researchgate.net |
This table is interactive and can be sorted by column headers.
Vortex-Assisted Dispersive Liquid-Liquid Microextraction (DLLME) Methodologies
Vortex-assisted dispersive liquid-liquid microextraction (DLLME) is another prominent technique for the preconcentration of trace analytes. This method is characterized by its simplicity, speed, low cost, and high enrichment factors. nih.gov The procedure involves the rapid injection of a mixture of an extraction solvent (a small volume of an organic solvent with low water solubility) and a disperser solvent (a solvent miscible in both the extraction solvent and the aqueous sample) into the sample solution. nih.govmdpi.com
The mixture is then vortexed, creating a cloudy solution of fine droplets of the extraction solvent dispersed throughout the aqueous phase. nih.govresearchgate.net This dispersion maximizes the surface area for the mass transfer of the analyte from the aqueous sample into the extraction solvent. Following extraction, the phases are separated by centrifugation, and a small volume of the analyte-rich extraction solvent is collected for analysis. nih.gov The efficiency of the DLLME method is influenced by several factors, including the type and volume of the extraction and disperser solvents, vortex time, pH, and ionic strength of the sample. nih.govnih.gov This method has been successfully applied to the analysis of organophosphorus pesticides in various matrices, demonstrating its suitability for compounds of the same class as Bis(2-methylphenyl) hydrogen phosphate. nih.govmdpi.comnih.gov
Table 2: Parameters for Vortex-Assisted DLLME of Organophosphorus Compounds
| Analyte Class | Extraction Solvent | Disperser Solvent | Key Optimization Parameters | Achieved Enrichment Factor | Reference |
|---|---|---|---|---|---|
| Organophosphorus Pesticides | Toluene (B28343) (40 µL) | Acetonitrile (B52724) (not specified) | Extraction time, solvent volume, pH, ionic strength | 65 - 389 | nih.gov |
| Organophosphorus Pesticides | 1-Octyl-3-methylimidazolium hexafluorophosphate | Acetonitrile | Solvent volume, vortex time, salt addition, pH | >300 | nih.gov |
This table is interactive and can be sorted by column headers.
Chromatographic and Spectroscopic Quantification Methods in Research Matrices
Following extraction and preconcentration, the quantification of Bis(2-methylphenyl) hydrogen phosphate is typically achieved using chromatographic techniques coupled with spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC) Coupled with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the analysis of organophosphate esters. Purity assessment of Bis(2-methylphenyl) hydrogen phosphate can be performed using HPLC with UV detection at a wavelength of 254 nm.
The method generally involves a reverse-phase (RP) HPLC column, such as a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile and an aqueous component, often with an acid such as phosphoric or formic acid to improve peak shape. sielc.comsielc.com For Bis(2-aminoethyl) hydrogen phosphate, a related compound, a mobile phase of acetonitrile, water, and phosphoric acid has been used. sielc.com The UV detector is set to a wavelength where the analyte exhibits strong absorbance. While phenolic compounds often have characteristic UV absorption around 280 nm, the specific wavelength can be optimized for sensitivity. researchgate.net For instance, a UPLC-UV method for bis(2,4-di-tert-butylphenyl) phosphate used a detection wavelength of 220 nm. researchgate.net
Table 3: HPLC Conditions for Analysis of Related Organophosphate Compounds
| Compound | Column Type | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Bis(2-methylphenyl) hydrogen phosphate | Not specified | Not specified | UV at 254 nm | |
| Bis(2-aminoethyl) hydrogen phosphate | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV (wavelength not specified) | sielc.com |
| Bis(2-ethylhexyl) phosphate | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV (wavelength not specified) | sielc.com |
This table is interactive and can be sorted by column headers.
Academic Research on Environmental Occurrence and Fate within Organophosphate Ester Classes
Bis(2-methylphenyl) hydrogen phosphate belongs to the class of organophosphate esters (OPEs), which are widely used as flame retardants and plasticizers. As a result of their widespread use, many OPEs are now recognized as environmental contaminants.
Academic research has identified Bis(2-methylphenyl) hydrogen phosphate specifically as a contaminant in indoor environments. Studies have detected its presence in indoor dust, indicating its potential for human exposure. Its moderate hydrophobicity and lower volatility compared to some other OPEs may contribute to its persistence in dust.
Table 4: Environmental Occurrence of Bis(2-methylphenyl) hydrogen phosphate (BMPP) in Indoor Dust
| Location | Matrix | Median Concentration (ng/g) | Notes | Reference |
|---|---|---|---|---|
| South China | Indoor Dust | 9.5 | - |
This table is interactive and can be sorted by column headers.
The occurrence of this compound in indoor dust highlights the importance of the analytical methods discussed previously for monitoring its levels and understanding its environmental fate and transport.
Q & A
Basic Research Questions
Q. How can Bis(2-methylphenyl) hydrogen phosphate be synthesized and purified for laboratory use, and what analytical techniques ensure its structural integrity?
- Methodological Answer : Synthesis typically involves esterification of phosphoric acid with 2-methylphenol under controlled acidic conditions. Purification via liquid-liquid extraction (e.g., using dichloromethane/water phases) followed by column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Structural validation requires Fourier-transform infrared spectroscopy (FT-IR) to confirm P=O and P-O-C bonds (1,600–1,250 cm⁻¹) and nuclear magnetic resonance (NMR) for aryl and phosphate proton environments . Purity assessment via high-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .
Q. What are the critical safety considerations for handling and storing Bis(2-methylphenyl) hydrogen phosphate in laboratory settings?
- Methodological Answer : Use nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., nitrogen) at 4°C to minimize hydrolysis. Avoid proximity to oxidizers (e.g., peroxides), as thermal decomposition releases toxic phosphorus oxides and carbon monoxide . Fume hoods are mandatory during synthesis or handling to mitigate inhalation risks .
Q. Which spectroscopic and chromatographic methods are most effective for quantifying trace impurities in Bis(2-methylphenyl) hydrogen phosphate?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) identifies volatile byproducts like unreacted 2-methylphenol. For non-volatile impurities, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode provides high sensitivity (detection limit ~0.1 ppm). X-ray diffraction (XRD) may resolve crystalline contaminants if present .
Advanced Research Questions
Q. How can mechanistic studies elucidate the flame-retardant properties of Bis(2-methylphenyl) hydrogen phosphate in polymer matrices?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) identifies decomposition products (e.g., phosphoric acid, char residues) under pyrolysis. Combustion experiments in a cone calorimeter measure heat release rate (HRR) and smoke density. Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy maps phosphorus speciation in char layers, linking structural changes to flame inhibition .
Q. What experimental designs are optimal for assessing the environmental fate of Bis(2-methylphenyl) hydrogen phosphate in aquatic systems?
- Methodological Answer : Use OECD 308 guidelines for biodegradation studies in sediment-water systems. High-resolution mass spectrometry (HRMS) tracks transformation products (e.g., hydrolyzed phosphates). Microcosm experiments with C-14 radiolabeled compound quantify mineralization rates. Ecotoxicity assays (e.g., Daphnia magna immobilization) correlate degradation intermediates with acute/chronic effects .
Q. How can computational models predict the solvent extraction efficiency of Bis(2-methylphenyl) hydrogen phosphate for metal ions?
- Methodological Answer : Density functional theory (DFT) calculates binding energies between the phosphate group and target metals (e.g., Cu²⁺, Zn²⁺). Molecular dynamics (MD) simulations model solvent interactions (e.g., in kerosene/water biphasic systems) to optimize extraction pH and phase ratios. Validate predictions with batch extraction experiments and inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Q. How should researchers address contradictions in reported toxicity data for Bis(2-methylphenyl) hydrogen phosphate?
- Methodological Answer : Conduct in vitro assays (e.g., HepG2 cell viability) under standardized OECD 423 protocols to reconcile discrepancies. Meta-analyses of existing data should account for variables like purity levels (>98% vs. technical grade) and exposure duration. Cross-species comparisons (e.g., rat vs. zebrafish embryos) clarify metabolic pathways and species-specific sensitivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
